REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:10][O:11][CH2:12][CH2:13]Br>C(O)C>[CH3:10][O:11][CH2:12][CH2:13][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]
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Name
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|
Quantity
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15 mL
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Type
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reactant
|
Smiles
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CNCC1=CC=CC=C1
|
Name
|
|
Quantity
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12 mL
|
Type
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reactant
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Smiles
|
COCCBr
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The synthesis of BnMO
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Type
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CUSTOM
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Details
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BnMO (12.09 g, 67.46 mmol, yield 58%) was obtained as a pale yellow clear liquid
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Name
|
|
Type
|
|
Smiles
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COCCN(C)CC1=CC=CC=C1
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |